molecular formula C7H12N2S2 B14560363 Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- CAS No. 61796-06-3

Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl-

Cat. No.: B14560363
CAS No.: 61796-06-3
M. Wt: 188.3 g/mol
InChI Key: JVNPLWNJDAKAJB-UHFFFAOYSA-N
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Description

Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- is a chemical compound with the molecular formula C6H11NOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with an appropriate desulfurating agent such as T3P (propane phosphonic acid anhydride). This two-step, one-pot reaction is efficient and yields the desired isothiocyanate compound .

Industrial Production Methods

Industrial production methods for Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- include other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate .

Uniqueness

What sets Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- apart from other isothiocyanates is its unique structural features, which confer distinct chemical reactivity and biological activity. Its trimethyl-substituted structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

61796-06-3

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

2-isothiocyanato-N,N,2-trimethylpropanethioamide

InChI

InChI=1S/C7H12N2S2/c1-7(2,8-5-10)6(11)9(3)4/h1-4H3

InChI Key

JVNPLWNJDAKAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=S)N(C)C)N=C=S

Origin of Product

United States

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